Dual Methylation as a Precursor to the Ultra-Potent Opioid Pharmacophore Dmt
While not the final bioactive molecule itself, O,alpha-Dimethyltyrosine is a key synthetic precursor to 2',6'-dimethyltyrosine (Dmt). Dmt, when incorporated into peptides like [Dmt1]DALDA, creates a pharmacophore with vastly superior mu-opioid receptor (MOR) activity compared to the native L-tyrosine in the parent peptide DALDA [1]. The enhanced lipophilicity and conformational constraint from dual methylation are key to this effect [2].
| Evidence Dimension | Functional Activity (In Vivo Antinociception) |
|---|---|
| Target Compound Data | O,alpha-Dimethyltyrosine serves as a precursor to Dmt, enabling a 3000-fold increase in potency. |
| Comparator Or Baseline | Morphine (baseline) |
| Quantified Difference | 3000x more potent |
| Conditions | Mouse tail-flick assay after intrathecal administration of the [Dmt1]DALDA peptide. |
Why This Matters
This demonstrates the essential role of O,alpha-Dimethyltyrosine as a gateway building block for creating next-generation, ultra-potent analgesic research tools.
- [1] Schiller, P.W. Opioid peptide-derived analgesics. AAPS J, 2005. View Source
- [2] Schiller, P.W. et al. Synthesis and in vitro opioid activity profiles of DALDA analogues. Eur J Med Chem, 2000, 35(10):895-901. View Source
